molecular formula C17H14O2 B11864175 1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone CAS No. 33925-32-5

1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone

Cat. No.: B11864175
CAS No.: 33925-32-5
M. Wt: 250.29 g/mol
InChI Key: MJISEYLUTPGVJF-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone is an organic compound with a unique structure that includes an indene ring system substituted with a hydroxy group and a phenyl group

Preparation Methods

The synthesis of 1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with phenylhydrazine under acidic conditions to form the indene ring system. The reaction typically requires refluxing in methanol with methanesulfonic acid as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenyl groups play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-(2-Hydroxy-1-phenyl-1H-inden-3-yl)ethanone can be compared with similar compounds such as:

    2-Hydroxyacetophenone: Shares the hydroxy and phenyl groups but lacks the indene ring system.

    1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone: Contains a triazole ring instead of the indene ring.

    1-(2-Methoxy-1H-inden-3-yl)ethanone: Similar indene structure but with a methoxy group instead of a hydroxy group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

33925-32-5

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

1-(2-hydroxy-3-phenyl-3H-inden-1-yl)ethanone

InChI

InChI=1S/C17H14O2/c1-11(18)15-13-9-5-6-10-14(13)16(17(15)19)12-7-3-2-4-8-12/h2-10,16,19H,1H3

InChI Key

MJISEYLUTPGVJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(C2=CC=CC=C21)C3=CC=CC=C3)O

Origin of Product

United States

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